

physicochemical properties of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Cat. No.:	B185963

[Get Quote](#)

In-Depth Technical Guide to 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde, a derivative of vanillin, is a significant organic compound primarily utilized as a precursor in the synthesis of various Schiff bases. These Schiff bases and their metal complexes are of considerable interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde**, offering valuable data and methodologies for researchers in the field.

Physicochemical Properties

The fundamental physicochemical properties of **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde** are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

Property	Value	Source
CAS Number	81307-09-7	[1]
Molecular Formula	C ₁₅ H ₁₃ NO ₅	[1]
Molecular Weight	287.27 g/mol	[1]
Boiling Point	480 °C at 760 mmHg	
Density	1.296 g/cm ³	
Flash Point	214.1 °C	
Appearance	No data available	
Melting Point	No data available	
Solubility	No data available	

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde**. While detailed spectra are available on platforms like SpectraBase, the following provides an overview of the expected spectral characteristics.

Spectroscopy	Description
¹ H NMR	Expected signals would include singlets for the methoxy and methylene protons, an aldehyde proton singlet, and multiplets for the aromatic protons on both benzene rings.
¹³ C NMR	The spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the methoxy carbon, the methylene carbon, and the aromatic carbons.
Infrared (IR)	Characteristic absorption bands would be observed for the C=O stretching of the aldehyde, C-O-C stretching of the ether linkages, and N-O stretching of the nitro group.
Mass Spectrometry	The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Note: Specific spectral data can be accessed via SpectraBase for detailed analysis.[\[2\]](#)

Experimental Protocols

Synthesis of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde

A detailed experimental protocol for the synthesis of **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde** is provided below, based on established methods for similar etherification reactions.

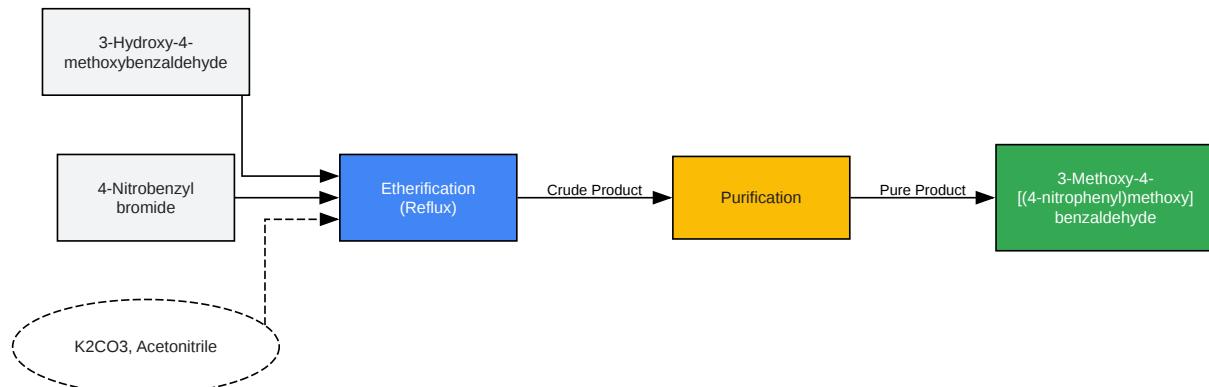
Materials:

- 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
- 4-Nitrobenzyl bromide

- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$)

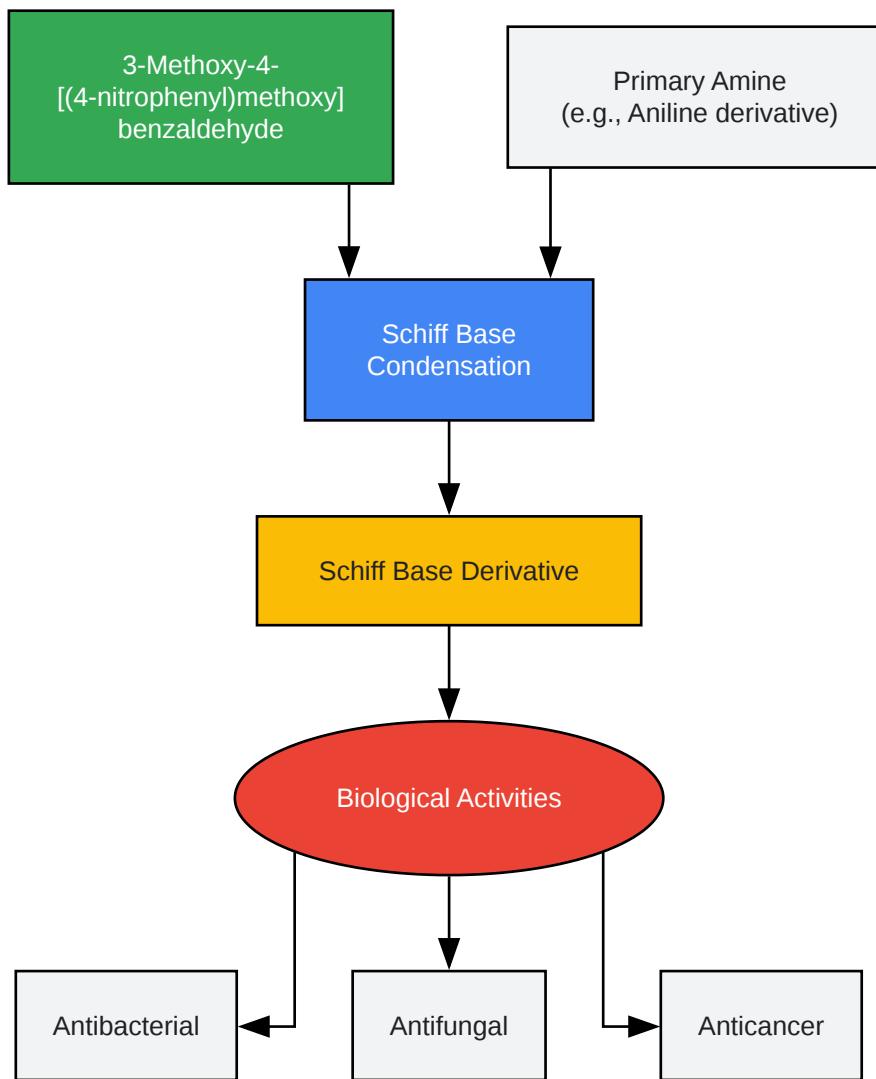
Procedure:

- To a solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add 4-nitrobenzyl bromide (1.1 equivalents) to the reaction mixture.
- Reflux the mixture for 24 hours under a nitrogen atmosphere.
- After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Evaporate the solvent to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde**.


Crystallographic Analysis

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as acetonitrile. The crystallographic data

reveals a dihedral angle of 4.95 (8)° between the vanillin and nitrobenzene rings, with the crystal packing stabilized by weak intermolecular C—H···O interactions.


Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the role of **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde** as a precursor to biologically active Schiff bases.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Formation of Schiff bases and their potential biological applications.

Biological Significance

While **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde** itself is not extensively studied for its biological effects, its primary importance lies in its role as a versatile precursor for the synthesis of Schiff bases. Schiff bases derived from substituted benzaldehydes are known to exhibit a wide spectrum of biological activities.^{[3][4][5]} The imine or azomethine group (-C=N-) in Schiff bases is a key pharmacophore responsible for their therapeutic potential.^[6]

The synthesized Schiff bases from this particular aldehyde are valuable candidates for screening for various biological activities, including:

- Antimicrobial Activity: Many Schiff bases have demonstrated potent antibacterial and antifungal properties.[3]
- Anticancer Activity: Schiff bases and their metal complexes have been investigated as potential anticancer agents.[6]
- Anti-inflammatory and Antioxidant Properties: Certain Schiff base derivatives have shown promise as anti-inflammatory and antioxidant agents.[7]

The diverse biological potential of the resulting Schiff bases makes **3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde** a compound of high interest for drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-METHOXY-4-(P-NITROBENZYLOXY)BENZALDEHYDE | 81307-09-7 [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 6. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsirjournal.com [jsirjournal.com]
- To cite this document: BenchChem. [physicochemical properties of 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185963#physicochemical-properties-of-3-methoxy-4-4-nitrophenyl-methoxy-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com